molecular formula C50H46CaF2N2O8 B1142916 7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid CAS No. 121659-03-8

7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid

Cat. No. B1142916
CAS RN: 121659-03-8
M. Wt: 880.993
InChI Key:
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Description

This compound, also known as tert-Butyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate, has a CAS Number of 586966-54-3 . It has a molecular weight of 477.58 and its IUPAC name is tert-butyl (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C29H32FNO4/c1-29(2,3)35-26(34)17-22(33)16-21(32)14-15-24-27(18-10-12-20(30)13-11-18)23-6-4-5-7-25(23)31-28(24)19-8-9-19/h4-7,10-15,19,21-22,32-33H,8-9,16-17H2,1-3H3/b15-14+/t21-,22-/m1/s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is recommended to be between 2-8°C in a sealed, dry environment .

Scientific Research Applications

  • HMG-CoA Reductase Inhibition : A study by Suzuki et al. (2001) on quinoline-based 3,5-dihydroxyheptenoic acid derivatives, including those with a 4-fluorophenyl group and a cyclopropyl side chain, revealed significant in vitro inhibitory activity against the enzyme HMG-CoA reductase. This is important for the development of cholesterol-lowering drugs (Suzuki et al., 2001).

  • Synthesis as an Intermediate for Pitavastatin : Wang Zhixiang (2008) described the synthesis of an important intermediate of pitavastatin, a drug for lowering blood lipids. This process involves reacting 2-amino-4′-fluorobenzophenone with ethyl 3-cyclopropyl-3-oxo propanoate in the presence of a protonic compound as the catalyst (Wang Zhixiang, 2008).

  • Antibacterial Activity of Quinolone Derivatives : Research by Sánchez et al. (1992) involved the synthesis of amino acid prodrugs of quinolone derivatives with cyclopropyl and fluoro substituents, demonstrating antibacterial activity in vitro and increased efficacy in vivo (Sánchez et al., 1992).

  • Photostability and Electrochemical Studies : A study by Mella et al. (2001) on ciprofloxacin, a quinolone derivative with a cyclopropyl group and fluoro substituent, investigated its photostability and electrochemical behavior, revealing insights into its stability and degradation under various conditions (Mella et al., 2001).

  • Synthesis and SAR of Neuroprotective Agents : A study by Drysdale et al. (2000) on the synthesis and structure-activity relationship of quinoline derivatives as inhibitors of kynurenine-3-hydroxylase, identified compounds with potent inhibitory activity, which can have applications in neuroprotection (Drysdale et al., 2000).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335, suggesting that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FNO4/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYFMXBACGZSIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694059
Record name 7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid

CAS RN

121659-03-8
Record name 7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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